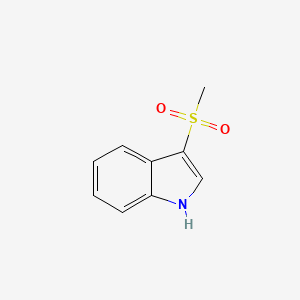

3-methanesulfonyl-1H-indole

Description

Introduction to Sulfone Moiety in Medicinal Chemistry

The sulfone group (R-S(O)₂-R') is a critical functional group in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates. nih.govthieme-connect.com As a polar moiety, the sulfone group can help lower the lipophilicity of a molecule, which often leads to increased aqueous solubility and improved metabolic stability. researchgate.net These characteristics are highly desirable in drug design as they can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The sulfone functional group is also a strong hydrogen bond acceptor, which allows it to interact effectively with biological targets such as enzymes and receptors. iomcworld.com Due to its electron-withdrawing nature, the sulfone moiety can influence the chemical reactivity of adjacent functional groups. iomcworld.com This feature has been exploited in organic synthesis to create complex and biologically active molecules. iomcworld.com The incorporation of a sulfone group can also reduce the basicity of nearby amines, which may lead to an improved toxicity profile. researchgate.net Consequently, the sulfone scaffold is found in a variety of approved drugs used to treat a range of conditions, including infections and cancer. thieme-connect.comresearchgate.net

Rationale for Research on 3-Methanesulfonyl-1H-indole

The investigation into this compound is driven by the strategic combination of two pharmacologically significant moieties: the indole ring and the methanesulfonyl group. This specific combination is hypothesized to yield a compound with unique and potentially enhanced biological properties.

Hypothesis on Enhanced Bioactivity through Sulfone Substitution

The placement of a methanesulfonyl group at the C-3 position of the indole ring is a deliberate design choice aimed at enhancing bioactivity. The C-3 position of indole is a critical site for functionalization, as modifications at this position significantly influence the molecule's biological activity. rsc.org The sulfone group, being a potent electron-withdrawing group, can modulate the electronic properties and reactivity of the indole ring system. iomcworld.com

The hypothesis is that the introduction of the methanesulfonyl group at this specific position will lead to a molecule with improved interactions with biological targets. The sulfone's ability to act as a hydrogen bond acceptor can facilitate stronger binding to proteins. iomcworld.com Furthermore, arenesulfonyl indoles are recognized as valuable precursors for creating a variety of C-3 functionalized indoles, highlighting the synthetic utility and potential for diverse biological applications stemming from this substitution pattern. rsc.org The combination of the "privileged" indole scaffold with the beneficial properties of the sulfone moiety is expected to result in novel compounds with significant therapeutic potential. researchgate.netinnovareacademics.in

Addressing Gaps in Current Indole Derivative Research

Research into this compound also aims to fill existing gaps in the study of indole derivatives. While the synthesis and biological evaluation of indole derivatives are extensive, there is a continuous need for novel compounds with improved efficacy and specificity. jchr.orgresearchgate.net The development of new synthetic methodologies for the C-3 functionalization of indoles is an active area of research. rsc.org The use of arenesulfonyl indoles represents a relatively modern approach to creating 3-substituted indole derivatives. rsc.org

By synthesizing and characterizing this compound, researchers can explore a chemical space that has not been exhaustively studied. This particular compound can serve as a scaffold for further derivatization, leading to a library of novel molecules. The biological evaluation of these new compounds could uncover unique pharmacological profiles and potentially identify lead compounds for therapeutic areas where current treatments are lacking or have significant side effects. This research contributes to the broader understanding of structure-activity relationships within the indole class of compounds and helps to confirm the therapeutic efficacy of newly synthesized derivatives. jchr.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURCQPDCRKARFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 3 Methanesulfonyl 1h Indole

Reactions Involving the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring in 3-methanesulfonyl-1H-indole retains its nucleophilic character and can participate in various substitution reactions.

N-alkylation of indoles can be achieved using various alkylating agents. While indole itself can be unreactive with alkyl halides at room temperature, the reaction can proceed at elevated temperatures. bhu.ac.in More commonly, the indole is first deprotonated with a strong base to form a more reactive indole anion, which then reacts with alkylating agents like methyl iodide or benzyl (B1604629) chloride. google.com A method utilizing catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl carbonate or dibenzyl carbonate as alkylating agents provides an efficient route to N-methyl and N-benzyl indoles, respectively. google.com

N-acylation of indoles can be accomplished using acylating agents such as acetic anhydride. bhu.ac.in The reaction of indoles with thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) offers a chemoselective method for N-acylation. nih.gov Research has shown that using thioesters provides a stable and efficient way to produce a variety of N-acylated indoles. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Indoles

| Reactant (Indole Derivative) | Reagent(s) | Product | Yield (%) | Reference |

| 5-Bromoindole | Dimethyl Carbonate, DABCO | 5-Bromo-1-methyl-1H-indole | - | google.com |

| Carbazole | Dibenzyl Carbonate, DABCO, TBAC | N-Benzylcarbazole | Excellent | google.com |

| 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃ | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 62 | nih.gov |

| 1-(Phenylsulfonyl)indole | Acetic anhydride, AlCl₃ | 1-(Phenylsulfonyl)-3-acetyl-1H-indole | Excellent | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The introduction of various substituents on the indole nitrogen can lead to a diverse range of derivatives with potential applications. For instance, N-alkylation of 3-[(4-methylphenyl)methanesulfonyl]-1H-indole with ethyl bromoacetate (B1195939) in the presence of potassium carbonate yields the corresponding N-substituted ester. vulcanchem.com The formation of N-sulfonylated indoles is another important transformation. For example, treatment of indole with methylsulfonyl chloride in the presence of a suitable base can yield 1-(methylsulfonyl)-1H-indole. This N-protection strategy is often employed to direct subsequent reactions to other positions of the indole ring. chemijournal.com

Reactions at the Sulfonyl Group

The methanesulfonyl group at the C3 position offers a site for further chemical modification.

While direct modification of the methyl group of the 3-methanesulfonyl moiety is not extensively reported, reactions involving the broader sulfonyl group are known. These transformations often involve the entire sulfonyl functionality.

The sulfonyl group is generally stable to a range of reaction conditions. However, its removal (desulfonylation) can be achieved under specific reductive conditions. For example, the desulfonylation of 1-[1-(methylsulfonyl)-1H-indol-3-yl]ethanone can be accomplished using potassium fluoride (B91410) on aluminum oxide or tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) to yield 3-acetylindole. chemijournal.com The sulfonyl group in N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide can undergo nucleophilic substitution reactions. smolecule.com Additionally, the reduction of the sulfonyl group is a potential transformation, although specific examples for this compound are not prevalent in the reviewed literature.

Electrophilic Aromatic Substitution on the Indole Ring (C4-C7)

The electron-withdrawing nature of the 3-methanesulfonyl group deactivates the pyrrole (B145914) ring (C2 and the already substituted C3) towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions are directed to the benzene (B151609) portion of the indole nucleus (positions C4, C5, C6, and C7). The presence of activating groups, such as methoxy (B1213986) groups, on the benzene ring can enhance its reactivity towards electrophiles. chim.it

The regioselectivity of electrophilic substitution on the indole ring is a well-studied phenomenon. ic.ac.uk While unsubstituted indole preferentially undergoes substitution at C3, the presence of a substituent at this position redirects the attack to other available sites. chim.it For N-protected indoles, such as 1-(phenylsulfonyl)indole, Friedel-Crafts acylation occurs at the C3 position. researchgate.net However, with the C3 position already occupied by a sulfonyl group, further substitution on the pyrrole ring is unlikely. Instead, positions on the carbocyclic ring become the targets for electrophiles. For instance, the iodination of certain indole derivatives can be directed to the C5 position. rsc.org

Research on a BN isostere of indole has shown that it undergoes electrophilic aromatic substitution with the same regioselectivity as its all-carbon analogue, highlighting the fundamental reactivity patterns of the indole scaffold. nih.gov

Regioselectivity and Directing Group Effects

The methanesulfonyl group at the C3 position of the indole ring is a strong electron-withdrawing group. This characteristic significantly influences the regioselectivity of further chemical transformations. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta position relative to their own position. google.com In the context of the indole nucleus, the C3-sulfonyl group deactivates the pyrrole ring, making the benzene portion of the molecule more susceptible to electrophilic attack.

Specifically, the presence of a sulfonyl group at C3 directs electrophilic aromatic substitution to the C5 and C6 positions of the indole core. This is because the electron-withdrawing nature of the sulfonyl group deactivates the C2, C4, and C7 positions through inductive and resonance effects.

Research on the reactivity of substituted indoles has shown that electron-donating groups on the indole ring facilitate sulfenylation reactions, while electron-withdrawing groups, such as the methanesulfonyl group, slow down these reactions. researchgate.net This further illustrates the deactivating effect of the C3-sulfonyl group.

In reactions involving the indole nitrogen, the N-H proton is acidic and can be removed by a base. The resulting indolyl anion can then react with various electrophiles. The regioselectivity of these reactions is influenced by the substituent at C3.

Palladium-Catalyzed Cross-Coupling Reactions at the Indole Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.orgrsc.org For this compound, these reactions provide a versatile means to introduce a wide range of functional groups at various positions of the indole nucleus. The success and regioselectivity of these couplings are often dependent on the pre-functionalization of the indole ring, typically with a halogen.

The introduction of new carbon-carbon bonds at the indole core of this compound can be achieved through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. rsc.org To functionalize the this compound core, it is often necessary to first introduce a halogen atom at the desired position. For instance, a halogenated this compound can be coupled with a variety of aryl or vinyl boronic acids or esters to form biaryl or vinyl-substituted indoles, respectively. The presence of the electron-withdrawing methanesulfonyl group at C3 can influence the reactivity of the C-halogen bond, potentially facilitating the oxidative addition step in the catalytic cycle. nih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide (or triflate) with an alkene. mdpi.com A halogenated this compound can undergo Heck coupling with various alkenes to introduce alkenyl substituents onto the indole ring. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and stereoselectivity.

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov A halogenated this compound can be coupled with terminal alkynes to introduce alkynyl moieties. Research has shown that for 3-iodoindoles, having an electron-withdrawing group like a 1-methanesulfonyl group on the nitrogen atom is beneficial for the success of the Sonogashira coupling. nih.gov This suggests that the electronic nature of substituents on the indole ring plays a significant role.

Below is a table summarizing representative palladium-catalyzed C-C coupling reactions on a functionalized indole core, which can be conceptually applied to this compound derivatives.

| Coupling Reaction | Reactants | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Halogenated Indole, Boronic Acid/Ester | Pd(OAc)₂, SPhos | Aryl/Vinyl Indole |

| Heck | Halogenated Indole, Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl Indole |

| Sonogashira | Halogenated Indole, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl Indole |

This table provides a generalized overview. Specific conditions for this compound derivatives may vary.

Palladium-catalyzed cross-coupling reactions are also extensively used for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. acs.org These reactions, particularly the Buchwald-Hartwig amination, are instrumental in synthesizing a diverse array of substituted indoles.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide or triflate with an amine. orgsyn.org A halogenated this compound can be coupled with primary or secondary amines to introduce amino groups at various positions on the indole ring. The choice of phosphine (B1218219) ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

C-O and C-S Coupling: Similar palladium-catalyzed methods exist for the formation of C-O and C-S bonds, coupling halogenated indoles with alcohols, phenols, or thiols. These reactions expand the range of accessible derivatives of this compound.

The following table outlines representative palladium-catalyzed C-heteroatom coupling reactions applicable to functionalized this compound derivatives.

| Coupling Reaction | Reactants | Catalyst/Ligand | Product Type |

| Buchwald-Hartwig Amination | Halogenated Indole, Amine | Pd₂(dba)₃, BINAP | Amino Indole |

| C-O Coupling | Halogenated Indole, Alcohol/Phenol | Pd(OAc)₂, RuPhos | Aryl/Alkyl Ether of Indole |

| C-S Coupling | Halogenated Indole, Thiol | Pd(OAc)₂, Xantphos | Aryl/Alkyl Thioether of Indole |

This table provides a generalized overview. Specific conditions for this compound derivatives may vary.

Structure Activity Relationship Sar and Drug Design Principles for Indole Sulfones

Elucidation of Key Structural Motifs for Biological Activity

In the realm of medicinal chemistry, the indole (B1671886) nucleus is recognized as a "privileged scaffold" due to its presence in numerous natural and synthetic bioactive compounds. For indole sulfones, the combination of the indole ring system and the sulfonyl group forms the fundamental pharmacophore responsible for their biological activities.

Key structural motifs that are often crucial for the activity of indole sulfone derivatives include:

The Indole Core : This bicyclic aromatic system provides a rigid framework that can engage in various non-covalent interactions with biological targets, including hydrophobic interactions and π-π stacking. The nitrogen atom of the indole ring can also act as a hydrogen bond donor, which can be critical for anchoring the molecule within a receptor's binding site.

The Sulfonyl Group : The methanesulfonyl group at the C3 position is a key feature. The sulfur atom is in a high oxidation state, and the two oxygen atoms are excellent hydrogen bond acceptors. This group's ability to form strong hydrogen bonds is a recurring theme in the interaction of indole sulfones with their biological targets.

Substituents on the Indole Ring : The nature and position of various substituents on the indole ring can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.

Research into indole-based sulfonylhydrazones has highlighted the importance of combining the indole and sulfonylhydrazone fragments as key pharmacophores for anticancer activity. mdpi.com This underscores the modular nature of drug design, where different structural motifs can be combined to achieve a desired biological effect.

Impact of Substitution Patterns on the Indole Ring (e.g., C2, C3, N1, C4-C7)

The biological activity of indole sulfones can be significantly influenced by the pattern of substitution on the indole ring. Different positions on the ring offer unique opportunities to modulate the molecule's properties and its interaction with biological targets.

N1 Position : The nitrogen atom of the indole ring is a common site for substitution. In some cases, an unsubstituted N-H group is crucial for activity, as it can act as a hydrogen bond donor. For instance, studies on certain antiproliferative indole derivatives have shown that N-unsubstituted analogues are considerably more potent than their N-substituted counterparts, indicating the vital role of the indole nitrogen hydrogen in enhancing activity. nih.gov However, in other contexts, substitution at the N1 position with various groups can be used to explore different regions of a binding pocket or to modify the compound's physicochemical properties, such as solubility and metabolic stability. For example, the synthesis of 1-methylsulphonyl-3-indolyl heterocycles introduces a methylsulfonyl group at the N1 position, leading to compounds with potent anti-proliferative effects. researchgate.net

C2 and C3 Positions : The C3 position is the most common site for electrophilic substitution on the indole ring. researchgate.net In the case of 3-methanesulfonyl-1H-indole, this position is occupied by the key sulfonyl group. While direct substitution at C2 is less common, modifications at this position can have a profound impact on activity. If the C3 position is already substituted, halogenation can occur at the C2 position. researchgate.net

C4-C7 Positions (Benzene Ring) : Substitution on the benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7) is a widely used strategy to fine-tune the electronic and steric properties of the molecule. For example, in the development of novel methylsulfonyl indole-benzimidazole derivatives as anticancer agents, substitutions at the fifth position (R2) of the indole group were explored. bilkent.edu.tr SAR studies on some indole derivatives have revealed that the position of a methoxy (B1213986) group on the indole ring is a critical determinant of biological activity, with substitution at C5 or C6 contributing to optimal activity. nih.gov Furthermore, studies on other classes of indole derivatives have shown that halogen substitutions at the C5 and C6 positions can influence antimicrobial activity. mdpi.comnih.gov

The following table summarizes the general impact of substitution at different positions on the indole ring based on findings from various studies on indole derivatives.

| Position | Type of Substitution | General Impact on Activity |

| N1 | Alkyl, Acyl, Sulfonyl | Can either increase or decrease activity depending on the target. An unsubstituted N-H is often important for hydrogen bonding. |

| C2 | Various substituents | Less commonly substituted, but can significantly alter activity. |

| C3 | Sulfonyl group (in this case) | Key for interaction with the target. |

| C5 | Halogens, Methoxy | Can modulate electronic properties and lipophilicity, often leading to enhanced activity. |

| C6 | Halogens, Methoxy | Similar to C5, can fine-tune activity. |

Role of the Sulfonyl Group in Ligand-Receptor Interactions

The sulfonyl group (-SO2-) is a critical functional group in many therapeutic agents and plays a multifaceted role in the interaction of indole sulfones with their biological targets. sioc-journal.cnnih.govresearchgate.net Its unique physicochemical properties make it a valuable component in drug design.

Key roles of the sulfonyl group include:

Hydrogen Bond Acceptor : The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. sioc-journal.cnnih.govresearchgate.net This allows the sulfonyl moiety to form strong and directional hydrogen bonds with complementary hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a protein. This interaction is often crucial for the high-affinity binding of the ligand to its receptor.

Modulation of Physicochemical Properties : The introduction of a sulfonyl group can significantly alter the physicochemical properties of a molecule. It can increase polarity and water solubility, which can be advantageous for improving a drug's pharmacokinetic profile. sioc-journal.cn

Metabolic Stability : The sulfonyl group is generally metabolically stable. sioc-journal.cn Its incorporation into a drug molecule can block metabolically labile sites, thereby increasing the drug's half-life and duration of action.

Structural Mimicry : Structurally, the sulfonyl group can act as a bioisostere of other functional groups like carbonyl or carboxyl groups, having similar molecular size and charge distribution. sioc-journal.cn

In the context of this compound, the sulfonyl group at the C3 position is strategically placed to interact with the active site of target proteins. Its ability to form hydrogen bonds is likely a key determinant of the biological activity of this class of compounds.

Computational Approaches in SAR Studies

Computational methods are indispensable tools in modern drug discovery for elucidating SAR and guiding the design of new molecules. For indole sulfones, various computational techniques are employed to predict their biological activity and to understand their interactions with target receptors at a molecular level.

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of newly designed compounds.

For indole sulfones and related derivatives, QSAR studies have been successfully applied. For example, a QSAR model was developed for a series of indole-based sulfonylhydrazones to investigate their anticancer activity. mdpi.com Such models can provide valuable insights into the structural requirements for activity and can help prioritize the synthesis of the most promising compounds. A well-developed QSAR model should be robust and have good predictive power, as validated by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.comnih.goveurjchem.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.commdpi.com It is widely used to understand the binding mode of a ligand in the active site of a protein and to predict its binding affinity.

For derivatives of this compound, molecular docking studies have been instrumental in rationalizing their biological activity. For instance, in a study of novel methylsulfonyl indole-benzimidazoles, molecular docking was used to investigate their binding affinity towards estrogen receptor alpha (ERα). bilkent.edu.tr The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. This information is invaluable for understanding the SAR and for designing new derivatives with improved binding affinity.

The following table provides examples of binding energy values obtained from molecular docking studies of some indole derivatives against specific targets, illustrating the application of this technique.

| Compound Class | Target | Binding Energy (kcal/mol) | Reference |

| Methylsulfonyl indole-benzimidazoles | Estrogen Receptor Alpha (ERα) | Substantial affinity levels observed | bilkent.edu.tr |

| 1-Methylsulphonyl-3-indolyl heterocycles | Carbonic Anhydrase IX | - | researchgate.net |

| 3-Ethyl-1H-indole derivatives | COX-2 | -11.35 to -10.40 | ajchem-a.com |

| Azines bearing Indole | CDK-5 enzyme | -8.34 to -7.18 | mdpi.com |

A pharmacophore is an abstract description of the steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and to trigger or block its biological response. dovepress.commdpi.com Pharmacophore modeling involves identifying these key features from a set of active molecules and using the resulting model as a 3D query to search for new compounds with similar features in large chemical databases. dovepress.comnih.govnih.gov

For indole sulfones, a pharmacophore model would typically include features such as:

A hydrogen bond donor (from the indole N-H).

Hydrogen bond acceptors (from the sulfonyl oxygens).

An aromatic ring feature (from the indole core).

Hydrophobic features.

By generating a pharmacophore model based on active indole sulfone derivatives, researchers can perform virtual screening to identify novel scaffolds that possess the desired structural features for biological activity. mdpi.com This approach is particularly useful in the early stages of drug discovery for hit identification.

Optimization Strategies for Improved Efficacy and Selectivity

The strategic optimization of the this compound scaffold is a critical endeavor in medicinal chemistry, aimed at enhancing therapeutic efficacy while minimizing off-target effects. This process involves systematic structural modifications to modulate the compound's pharmacokinetic and pharmacodynamic properties. Key strategies employed include bioisosteric replacement, scaffold hopping, and pharmacophore-guided modifications, all informed by detailed structure-activity relationship (SAR) studies.

Bioisosteric Replacement: A fundamental strategy in drug design is the replacement of a functional group with another that has similar physical or chemical properties, known as bioisosteres. This approach can lead to improved potency, selectivity, and metabolic stability. For the this compound core, the sulfonyl group itself can be considered a bioisostere for other functionalities. For instance, the replacement of a ketone with a sulfone can alter metabolic stability and binding interactions within enzyme active sites. Similarly, the indole nucleus can be a target for bioisosteric replacement. Moving from an indole to an indazole scaffold, for example, has been shown to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, a significant finding for anticancer drug development.

Scaffold Hopping: This strategy involves modifying the core structure of a lead compound to generate a new chemotype with potentially improved properties. For indole-based compounds, this could involve transitioning from the indole to an indazole or other heterocyclic systems. Such modifications can lead to novel intellectual property and overcome liabilities associated with the original scaffold, such as poor solubility or metabolic instability. Research on proteasome inhibitors demonstrated that a scaffold-hopping exercise from an initial hit led to a preclinical candidate with improved solubility and reduced genotoxicity.

Pharmacophore-Guided Modifications: Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups necessary for biological activity. For indole sulfone derivatives, a pharmacophore model would typically include features such as a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the sulfonyl oxygens), and an aromatic region (the indole ring system). Optimization strategies can then focus on modifying the scaffold to better fit the pharmacophore model of the target receptor or enzyme. This can involve the introduction of substituents on the indole ring or modification of the sulfonyl group to enhance interactions with the target. For example, in the development of inhibitors for indoleamine 2,3-dioxygenase (IDO), a key interaction involves the coordination of the sulfone group with the heme iron in the enzyme's active site.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are paramount for understanding how specific structural changes impact biological activity. For indole derivatives, modifications at various positions of the indole ring have been shown to significantly influence their inhibitory potential against different targets.

For instance, in a series of 2-(4-methylsulfonylphenyl) indole derivatives evaluated for antimicrobial and anti-inflammatory activities, the nature and position of substituents on the indole ring played a crucial role in their potency and selectivity. The table below illustrates the impact of different substituents on the inhibitory activity against various bacterial strains and COX enzymes.

| Compound | R1 | R2 | Antibacterial Activity (MIC, µg/mL) vs. MRSA | COX-2 Inhibition (% at 10 µM) |

|---|---|---|---|---|

| 7a | H | H | 12.5 | 85 |

| 7b | H | 5-Cl | 6.25 | 92 |

| 7g | CH3 | 5-F | 3.12 | 88 |

| 7h | CH3 | 5-Cl | 1.56 | 95 |

| 7i | CH3 | 5-Br | 0.78 | 96 |

Data synthesized from studies on 2-(4-methylsulfonylphenyl) indole derivatives for illustrative purposes.

As the data suggests, the introduction of a methyl group at the R1 position and a halogen at the R2 (5-position of the indole) generally enhances both antibacterial activity and COX-2 inhibition. Specifically, compound 7i, with a methyl group at R1 and a bromine at R2, demonstrated the highest potency.

Similarly, in the development of pyrido[3,4-b]indole derivatives as anticancer agents, substitutions at the C1 and C6 positions were found to be critical for antiproliferative activity. The combination of a 1-naphthyl group at C1 and a methoxy group at C6 resulted in the most potent compound, with IC50 values in the nanomolar range against several cancer cell lines.

| Compound | C1-Substituent | C6-Substituent | Antiproliferative Activity (IC50, µM) vs. MCF-7 |

|---|---|---|---|

| 9 | Phenyl | OCH3 | 14.10 |

| 11 | 1-Naphthyl | OCH3 | 0.08 |

| 13 | 2-Naphthyl | OCH3 | 0.90 |

| 14 | Phenyl | H | 12.80 |

Data from a study on pyrido[3,4-b]indole derivatives, illustrating the impact of substitutions on anticancer activity. researchgate.net

These examples underscore the importance of systematic exploration of the chemical space around the this compound scaffold to identify derivatives with optimized efficacy and selectivity for a given biological target.

Biological Evaluation Methodologies and Mechanistic Insights

In Vitro Biological Assays

In vitro assays are fundamental in determining the biological activity of a compound at the cellular and molecular level. They provide a controlled environment to study specific interactions and effects, forming the basis for further preclinical development.

The indole (B1671886) nucleus is a well-established scaffold in the design of anticancer agents, found in both natural products like vinblastine (B1199706) and vincristine, and synthetic drugs. nih.gov Derivatives incorporating the methanesulfonyl group have been investigated for their ability to inhibit the growth of various human cancer cell lines. nih.gov Studies have shown that these compounds can significantly decrease the proliferation of cancer cells, often in a dose-dependent manner. nih.gov For instance, a series of novel indole-based sulfonohydrazides demonstrated significant antiproliferative potential against human breast cancer cell lines, MCF-7 and MDA-MB-468. nih.gov Similarly, other indole derivatives have shown activity against a panel of tumor cells including those from colon cancer (HT29), cervical cancer (HeLa), and prostate cancer (PC-3). nih.gov The efficacy of these compounds is often compared to established chemotherapy agents like doxorubicin (B1662922) to gauge their potency. mdpi.com

A key metric for quantifying antiproliferative activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. This value is typically determined using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or crystal violet assay. nih.govresearchgate.net Cells are treated with a range of compound concentrations for a specified period (e.g., 48 or 72 hours), and the cell viability is measured. mdpi.comnih.gov

Derivatives of the indole scaffold have shown a wide range of IC50 values, indicating varied potency depending on the specific chemical structure and the cancer cell line being tested. For example, in a study of indole-based arylsulfonylhydrazides, compound 5f (4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) showed promising IC50 values of 13.2 µM against MCF-7 cells and 8.2 µM against MDA-MB-468 cells. nih.gov Another study on indole-aryl amides found that compound 2 was active against MCF7 and PC3 cancer cells with IC50 values of 0.81 µM and 2.13 µM, respectively. nih.gov These results highlight the potential for developing highly potent and selective anticancer agents from this chemical class.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5f | MCF-7 (Breast) | 13.2 | nih.gov |

| Compound 5f | MDA-MB-468 (Breast) | 8.2 | nih.gov |

| Compound 2 | MCF7 (Breast) | 0.81 | nih.gov |

| Compound 2 | PC3 (Prostate) | 2.13 | nih.gov |

| Compound 4 | HT29 (Colon) | 0.96 | nih.gov |

| Compound 4 | HeLa (Cervical) | 1.87 | nih.gov |

| Compound A6 | MCF-7 (Breast) | Varies | mdpi.com |

| Compound A15 | SK-BR-3 (Breast) | Varies | mdpi.com |

Beyond simply inhibiting growth, many anticancer agents function by disrupting the normal progression of the cell cycle. Indole derivatives have been shown to induce cell cycle arrest at various phases, thereby preventing cancer cells from dividing. mdpi.com Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

For example, indole-3-carbinol (B1674136) (I3C), a related indole compound, was found to induce G1 cell cycle arrest in the THP-1 acute myeloid leukemia cell line. nih.gov This arrest was associated with the overexpression of G1-acting cell cycle regulatory genes like P21, P27, and P53, and the downregulation of cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, another indole derivative, compound 5 , was found to cause cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov In other studies, indole chalcone (B49325) derivatives have been observed to cause cell cycle arrest at the G2/M checkpoint. mdpi.com This interference with the cell's replication machinery is a key mechanism behind the antiproliferative effects of these compounds.

Inducing programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Indole derivatives have demonstrated the ability to trigger this process in cancer cells. nih.govmdpi.com Apoptosis is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. mdpi.com

Studies have shown that indole compounds can induce apoptosis through various mechanisms. These include decreasing the mitochondrial membrane potential, which is a key event in the intrinsic apoptotic pathway, and leading to the release of cytochrome c. mdpi.comnih.gov The activation of effector caspases, such as caspase-3 and caspase-7, subsequently leads to the cleavage of critical cellular proteins like PARP, culminating in cell death. mdpi.com The expression levels of anti-apoptotic proteins, such as Bcl-2 and survivin, are often reduced following treatment with these compounds, further promoting the apoptotic process. nih.govmdpi.com The induction of apoptosis can be measured using techniques like flow cytometry to detect Annexin V staining or assays that measure caspase activity. nih.govmdpi.com

The emergence of antibiotic resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. The indole scaffold has been identified as a promising nucleus for the development of such agents. nih.gov Derivatives of N-methylsulfonyl-indole have been synthesized and evaluated for their antimicrobial properties. nih.gov

The activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The microdilution method is a standard technique for determining MIC values against a panel of pathogens. researchgate.net While some indole derivatives show broad-spectrum activity, others exhibit selectivity. For instance, certain novel N-methylsulfonyl-indole derivatives displayed selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli. nih.gov In contrast, other studies on 3-substituted-1H-imidazol-5-yl-1H-indoles found selectivity towards Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with no activity observed against Gram-negative bacteria at the tested concentrations. nih.gov

| Compound Class | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| N-methylsulfonyl-indole derivatives (e.g., 4b, 4e, 5d) | Salmonella enterica (Gram-negative) | Selective Activity | nih.gov |

| N-methylsulfonyl-indole derivatives (e.g., 4b, 4e, 5d) | E. coli (Gram-negative) | Selective Activity | nih.gov |

| 2-(4-methylsulfonylphenyl) indole derivative (7g) | E. coli (Gram-negative) | Potent Activity | dntb.gov.ua |

| 2-(4-methylsulfonylphenyl) indole derivative (7g) | K. pneumoniae (Gram-negative) | Potent Activity | dntb.gov.ua |

| 2-(4-methylsulfonylphenyl) indole derivative (7g) | P. aeruginosa (Gram-negative) | Potent Activity | dntb.gov.ua |

| 3-substituted-1H-imidazol-5-yl-1H-indoles | P. aeruginosa, E. coli, A. baumannii (Gram-negative) | No Activity | nih.gov |

| tris(1H-indol-3-yl)methylium salts | Gram-negative bacteria | Some Activity | nih.gov |

Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, often acting through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The methanesulfonyl group (SO2Me) is a key pharmacophore present in selective COX-2 inhibitors like rofecoxib (B1684582) and celecoxib, making the 3-methanesulfonyl-1H-indole scaffold a rational starting point for designing new anti-inflammatory agents. nih.gov

The anti-inflammatory activity of these compounds is evaluated in vitro by measuring their ability to inhibit pro-inflammatory mediators in stimulated immune cells, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. chemrxiv.orgchemrxiv.org Key assays include measuring the inhibition of nitric oxide (NO) production and the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). chemrxiv.orgrsc.org Furthermore, direct enzyme inhibition assays are used to determine the compound's selectivity for COX-1 versus COX-2. nih.gov Several N-methylsulfonyl-indole derivatives have been shown to possess high anti-inflammatory activity, with some demonstrating dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), which could offer a better safety profile, particularly regarding gastrointestinal and cardiovascular side effects. nih.gov

An article on the advanced spectroscopic and computational characterization of this compound cannot be generated at this time.

A thorough search of scientific databases and literature has revealed a lack of specific, publicly available experimental or computational data for the compound "this compound" (CAS Number: 582321-06-0) calpaclab.comsigmaaldrich.com. To provide a scientifically accurate and detailed article that adheres to the requested outline, specific data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), X-ray crystallography, and quantum chemical calculations for this exact molecule is required.

The available literature contains data for structurally related but distinct compounds, such as N-sulfonylated indoles or indoles with different substituents nih.govnih.govrsc.orgresearchgate.netresearchgate.net. Using information from these related molecules would not be scientifically accurate for an article focused solely on this compound and would violate the strict requirement to only discuss the specified compound.

Therefore, until peer-reviewed studies detailing the spectroscopic and computational characterization of this compound are published, it is not possible to generate the requested content.

Advanced Spectroscopic and Computational Characterization

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Geometry Optimization and Electronic Structure Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement (geometry optimization) and understanding the electron distribution (electronic structure) of 3-methanesulfonyl-1H-indole.

Geometry Optimization: DFT calculations are employed to find the lowest energy conformation of the molecule. For analogous compounds like cyano-1-(phenylsulfonyl)indoles, studies have shown that the indole (B1671886) ring system is essentially planar. mdpi.com The geometry around the sulfur atom in the sulfonyl group is typically a distorted tetrahedron. A key parameter is the dihedral angle between the plane of the indole ring and the plane of the substituent group. In related 1-phenylsulfonyl indoles, this angle can range from 75° to 89°, indicating a nearly perpendicular orientation between the two ring systems. mdpi.comnih.gov Similar computational studies on this compound would precisely calculate bond lengths, bond angles, and torsion angles, confirming the planarity of the indole core and defining the spatial orientation of the methanesulfonyl group relative to the ring. The starting point for these calculations is often an experimental structure determined by X-ray crystallography. nih.gov

Electronic Structure Analysis: Understanding the electronic properties is crucial for predicting reactivity. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). For sulfonyl-indoles, DFT calculations can map these orbitals, revealing how the electron-withdrawing sulfonyl group influences the electron density across the indole scaffold. mdpi.com This analysis helps to identify the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation

Computational chemistry plays a vital role in elucidating the step-by-step pathways of chemical reactions involving this compound, both in its synthesis and its subsequent transformations.

Synthesis Mechanisms: The formation of 3-substituted indoles can be achieved through various catalytic methods. Computational studies can model these pathways to determine the most energetically favorable route. For instance, in base-catalyzed reactions, a proposed mechanism involves the deprotonation of the indole nitrogen, followed by an attack on an electrophile. nih.gov The subsequent elimination of a leaving group can lead to a reactive alkylideneindolenine intermediate, which is crucial for the formation of C-3 substituted indoles. nih.govrsc.org DFT calculations can map the energy profile of this entire process, identifying transition states and intermediates to validate the proposed mechanism. nih.gov

Mechanisms of Subsequent Reactions: The 3-methanesulfonyl group can act as an effective leaving group (as arenesulfinic acid) under basic conditions, which is a key aspect of the compound's reactivity. rsc.org This elimination generates a vinylogous imine intermediate in situ. This highly reactive species can then be trapped by a wide variety of nucleophiles to create diverse C-3 functionalized indole derivatives. rsc.org Computational modeling can elucidate the energetics of the sulfonyl group elimination and the subsequent nucleophilic addition, providing a theoretical basis for reaction outcomes and helping to optimize reaction conditions.

Prediction of Spectroscopic Properties

While experimental techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide definitive structural confirmation, computational methods can predict these spectra with a high degree of accuracy. These predictions are valuable for confirming experimental assignments and for understanding how structural features influence spectroscopic output.

DFT calculations are commonly used to predict:

NMR Spectra: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), the chemical shifts can be predicted. For related indole derivatives, ¹H NMR spectra characteristically show signals for the aromatic protons on the indole ring and any substituents. For instance, the N-H proton of the indole ring typically appears as a singlet at a high chemical shift (δ > 11.0 ppm) in DMSO-d6. derpharmachemica.com Computational models can help assign these peaks and predict the shifts for this compound.

IR Spectra: The vibrational frequencies corresponding to different bond stretches and bends can be calculated. Key predicted peaks for this molecule would include N-H stretching (typically 3100-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group. derpharmachemica.com

Electronic Spectra: Time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to UV-Visible absorption spectra. mdpi.com This can help correlate the calculated molecular orbital energies with observed absorption bands. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Protein Binding

Molecular dynamics (MD) simulations provide a powerful lens to observe the dynamic behavior of this compound over time, both in isolation (conformational analysis) and in complex with biological macromolecules like proteins (protein binding).

Protein Binding: In drug discovery, understanding how a ligand binds to its protein target is critical. MD simulations are used to refine initial binding poses obtained from molecular docking and to assess the stability of the ligand-protein complex. These simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, researchers can determine if the binding pose is stable over the simulation time.

Key Interactions: MD simulations identify crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. They can show how water molecules mediate interactions and how the protein structure adapts to the ligand.

Binding Free Energy: Advanced computational techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA can be applied to MD simulation trajectories to calculate the binding free energy, providing a quantitative estimate of the ligand's binding affinity. mdpi.comresearchgate.net For example, studies on inhibitors binding to cytochrome P450 enzymes have used MD simulations to identify key binding pocket residues and calculate binding energies, providing a theoretical basis for inhibitor potency. mdpi.comnih.gov

Prediction of Metabolic Stability and Pharmacokinetic Properties

Predicting how a compound will behave in the body is a critical part of drug development. This involves a combination of in vitro laboratory assays and in silico computational predictions to evaluate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

In Vitro Metabolic Stability (e.g., Liver Microsomes)

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes. It is a key determinant of a drug's half-life and oral bioavailability. frontagelab.com The most common in vitro system for assessing Phase I metabolism is liver microsomes, which are vesicles of the endoplasmic reticulum containing key enzyme families like cytochrome P450s (CYPs). frontagelab.combioivt.com

The standard assay involves incubating the test compound (e.g., this compound) with pooled liver microsomes from different species (typically human, rat, and mouse) in the presence of a necessary cofactor, NADPH. mercell.comnih.gov The concentration of the parent compound is monitored over time (e.g., 0, 5, 15, 30, 45, 60 minutes) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.comnih.govnuvisan.com

From the rate of disappearance of the parent compound, two key parameters are calculated:

In Vitro Half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of liver microsomal fluid cleared of the drug per unit time per milligram of microsomal protein (µL/min/mg). nuvisan.com

These values allow for the rank-ordering of compounds based on their stability and are used in models to predict in vivo hepatic clearance. frontagelab.com

| Species | Test System | t1/2 (min) | CLint (µL/min/mg protein) | Clearance Classification |

|---|---|---|---|---|

| Human | Liver Microsomes | > 60 | < 11.5 | Low |

| Rat | Liver Microsomes | 25.8 | 53.7 | Intermediate |

| Mouse | Liver Microsomes | 10.2 | 135.9 | High |

Note: The data in this table is illustrative and represents a typical format for reporting results from such an assay. Actual values for this compound would need to be determined experimentally.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion)

Alongside in vitro testing, computational (in silico) tools are widely used in early drug discovery to predict a compound's ADME profile. nih.govnih.gov These tools use quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physicochemical property calculations to forecast pharmacokinetic behavior. nih.govgithub.com This allows for the early identification of potential liabilities before significant resources are invested.

A typical computational ADME profile for this compound would predict various parameters, including:

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability (an in vitro model for gut wall permeation), and P-glycoprotein (P-gp) substrate/inhibitor status.

Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration, and the Volume of Distribution (VDss).

Metabolism: Prediction of which CYP450 isoforms (e.g., 3A4, 2D6, 2C9) are most likely to metabolize the compound and the potential sites of metabolism on the molecule.

Excretion: Prediction of total clearance and renal (kidney) clearance.

| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | High probability of being well-absorbed from the gut. |

| Caco-2 Permeability (nm/s) | > 20 x 10-6 | High permeability. |

| Blood-Brain Barrier (logBB) | -0.5 | Likely to cross the BBB. |

| Plasma Protein Binding (%) | 95% | High binding to plasma proteins. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| Total Clearance (mL/min/kg) | < 5 | Predicted to be a low-clearance compound. |

Note: The data in this table is illustrative of typical parameters generated by ADME prediction software (e.g., ADMET Predictor™, pkCSM). nih.govnih.gov Actual values for this compound would require a specific computational study.

Future Directions and Therapeutic Potential

Development of Novel Analogs with Improved Potency and Selectivity

The development of novel analogs of 3-methanesulfonyl-1H-indole is a key area of future research, aiming to improve both the potency and selectivity of the parent compound. By modifying the core structure, medicinal chemists can fine-tune the pharmacological properties to enhance therapeutic efficacy and minimize off-target effects.

One promising approach involves the synthesis of N-methylsulfonyl-indole derivatives. Studies on related compounds have demonstrated that the introduction of various substituents can significantly impact their biological activity. For instance, the synthesis of novel indole-based sulfonohydrazides has yielded compounds with potent anticancer activity against breast cancer cell lines.

Future research will likely focus on creating a diverse library of this compound analogs. This will involve the strategic placement of different functional groups on the indole (B1671886) ring to explore the structure-activity relationship (SAR) in greater detail. The goal is to identify analogs with superior potency and selectivity for specific biological targets, thereby paving the way for the development of more effective and safer therapeutic agents.

Table 1: Representative N-Methylsulfonyl-Indole Derivatives and Their Biological Activity

| Compound | Structure | Biological Activity | Reference |

| (E)-2{[}1-(methylsulfonyl)-1H-indol-3yl]methylene}-N-phenylhydrazinecarboxamide (3b) | C17H16N4O3S | Antimicrobial | nih.gov |

| (E)-3-Ethyl-2-(E)-{[}1-(methylsulfonyl)-1H-indol-3yl)methylene]hydrazono}thiazolidin-5-one (5b) | C15H16N4O3S2 | Antimicrobial | nih.gov |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | C21H23ClN4O3S | Anticancer (MCF-7 IC50: 13.2 µM, MDA-MB-468 IC50: 8.2 µM) | nih.gov |

Note: The table presents data for structurally related N-methylsulfonyl-indole derivatives to illustrate the potential for analog development.

Exploration of New Therapeutic Applications

The therapeutic potential of this compound and its derivatives extends beyond their initial applications. The versatility of the indole scaffold suggests that these compounds may be effective against a wide range of diseases.

Current research on indole derivatives has highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents. For example, certain indole-based compounds have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play a key role in inflammation. This suggests that this compound analogs could be developed as novel anti-inflammatory drugs with an improved safety profile.

Furthermore, the structural similarity of this compound to other bioactive indole compounds suggests that it may have applications in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders. Future research should focus on screening this compound and its analogs against a broad range of biological targets to uncover new therapeutic opportunities.

Combination Therapies with Existing Drugs

Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of cancer. This approach can enhance therapeutic efficacy, reduce the likelihood of drug resistance, and minimize side effects. The unique properties of this compound make it a promising candidate for use in combination with existing drugs.

Preclinical studies on other indole derivatives have shown that they can potentiate the effects of conventional chemotherapeutic agents. For example, indole-3-carbinol (B1674136), a related compound, has been shown to enhance the anticancer activity of drugs like cisplatin. This suggests that this compound could be used in combination with existing anticancer drugs to improve treatment outcomes.

Future research should focus on identifying synergistic drug combinations involving this compound. This will require extensive preclinical testing to evaluate the efficacy and safety of these combinations in various disease models. The ultimate goal is to develop novel combination therapies that offer a significant advantage over existing treatments.

Advanced Delivery Systems and Nanomedicine Approaches

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility and low bioavailability. Advanced drug delivery systems, including those based on nanomedicine, offer a promising solution to these challenges. By encapsulating this compound in a nanocarrier, it is possible to improve its solubility, protect it from degradation, and control its release profile.

Lipid nanoparticles (LNPs) are a particularly promising platform for the delivery of hydrophobic drugs like this compound. These nanoparticles can be engineered to target specific tissues or cells, thereby increasing the local concentration of the drug and minimizing systemic toxicity. The composition of LNPs, including the choice of lipids and other excipients, can be optimized to achieve the desired pharmacokinetic and pharmacodynamic properties.

Future research in this area will focus on developing and optimizing nanomedicine formulations of this compound. This will involve a multidisciplinary approach, combining expertise in materials science, pharmacology, and medicine to create advanced drug delivery systems that can unlock the full therapeutic potential of this promising compound.

Role in Combating Drug Resistance

Drug resistance is a major obstacle in the treatment of many diseases, including cancer and infectious diseases. One of the key mechanisms of drug resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of cells, reducing their intracellular concentration and efficacy.

Indole derivatives have shown promise as P-gp inhibitors, suggesting that they could be used to reverse drug resistance. By inhibiting P-gp, these compounds can increase the intracellular accumulation of other drugs, thereby restoring their therapeutic efficacy. This makes this compound a compelling candidate for development as a chemosensitizing agent.

Future studies should investigate the potential of this compound and its analogs to inhibit P-gp and other drug efflux pumps. This research could lead to the development of novel therapies that can overcome drug resistance and improve the treatment of a wide range of diseases.

Investigation of Gut Microbiota Interactions and Metabolites

The gut microbiota plays a crucial role in human health and disease, influencing everything from metabolism to immunity. Recent research has shown that the gut microbiota can metabolize dietary compounds, including indole derivatives, to produce a wide range of bioactive metabolites.

Indole and its derivatives are known to be produced by gut bacteria from the metabolism of tryptophan. These microbial metabolites can have profound effects on the host, modulating intestinal barrier function, immune responses, and even the central nervous system. Given the structural similarities, it is plausible that this compound could interact with the gut microbiota, either by influencing its composition or by being metabolized into other bioactive compounds.

Future research should explore the bidirectional relationship between this compound and the gut microbiota. This could involve in vitro and in vivo studies to investigate how this compound affects the composition and function of the gut microbiota, as well as how it is metabolized by gut bacteria. A deeper understanding of these interactions could open up new avenues for therapeutic intervention, potentially through the development of probiotics or prebiotics that can modulate the metabolism of this compound to produce beneficial effects.

Q & A

Q. What are the common synthetic routes for 3-methanesulfonyl-1H-indole derivatives?

The synthesis typically involves sulfonylation of indole precursors under controlled conditions. Key steps include:

- Sulfonylation : Introducing the methanesulfonyl group via reactions with methanesulfonyl chloride or similar reagents, often in the presence of bases like sodium hydride (NaH) in dimethylformamide (DMF) .

- Functionalization : Subsequent modifications (e.g., oxidation, substitution) using reagents such as potassium permanganate (oxidation to sulfones) or lithium aluminum hydride (reduction to sulfides) .

- Purification : Techniques like flash chromatography (e.g., cyclohexane/EtOAc gradients) or recrystallization ensure high purity .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- NMR Spectroscopy : and NMR are essential for confirming substituent positions and structural integrity (e.g., δ 7.76 ppm for indole NH in CDCl) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in studies of sulfonyl-substituted indoles .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, such as m/z 222.1277 for a methylbenzyl-indole derivative .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound derivatives?

Molecular docking studies assess binding affinity to target receptors (e.g., nicotinic acetylcholine receptors). For example:

- Antimicrobial Activity : Docking into bacterial enzyme active sites (e.g., enoyl-acyl carrier protein reductase for antitubercular effects) .

- Anticancer Potential : Simulations with melanoma-associated proteins (e.g., BRAF kinase) evaluate inhibitory interactions .

- Validation : Cross-referencing computational results with in vitro assays (e.g., MIC values for antibacterial activity) enhances reliability .

Q. How should researchers address contradictions in reported biological activity data for these compounds?

- Cross-Validation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

- Structural Analysis : Compare substituent effects; e.g., electron-withdrawing groups (e.g., -NO) may enhance antimelanoma activity but reduce solubility, affecting bioavailability .

- Methodological Transparency : Document reaction conditions (e.g., inert atmosphere for oxidation steps) to identify variability sources .

Q. What structural modifications significantly influence the bioactivity of this compound derivatives?

- Substituent Position : C-5 methoxy groups enhance antimicrobial activity by improving membrane permeability .

- Piperazine Additions : N-substituted piperazine rings (e.g., 4-methoxyphenylsulfonyl) increase affinity for CNS targets due to improved lipophilicity .

- Halogenation : Bromine at C-5 (e.g., 5-bromo-3-(phenylthio)-1H-indole) boosts anticancer activity via enhanced DNA intercalation .

Q. How to design experiments to evaluate the antimicrobial efficacy of this compound derivatives?

- Assay Selection : Use microdilution (MIC) for antibacterial screening and BACTEC 460 for antitubercular activity .

- Control Compounds : Compare with clinical standards (e.g., isoniazid for tuberculosis) .

- Mechanistic Studies : Combine time-kill assays with proteomics to identify target pathways (e.g., cell wall synthesis inhibition) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.